2-methyl-1H-indole-4,7-diol
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Overview
Description
2-methyl-1H-indole-4,7-diol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-indole-4,7-diol can be achieved through various methods. One common approach involves the reaction of 2-methylindole with suitable oxidizing agents under controlled conditions. For instance, the reaction of 2-methylindole with hydrogen peroxide in the presence of a catalyst can yield this compound . Another method involves the use of bromine and subsequent hydrolysis to introduce hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-indole-4,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, bromine, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium and platinum.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted indoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-methyl-1H-indole-4,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1H-indole-4,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-methylindole: Lacks the hydroxyl groups present in 2-methyl-1H-indole-4,7-diol.
4,7-dihydroxyindole: Does not have the methyl group at the 2-position.
Indole-3-carbinol: A well-known indole derivative with different functional groups and biological activities.
Uniqueness
This compound is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-methyl-1H-indole-4,7-diol |
InChI |
InChI=1S/C9H9NO2/c1-5-4-6-7(11)2-3-8(12)9(6)10-5/h2-4,10-12H,1H3 |
InChI Key |
OWJSLXZRRFWBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N1)O)O |
Origin of Product |
United States |
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